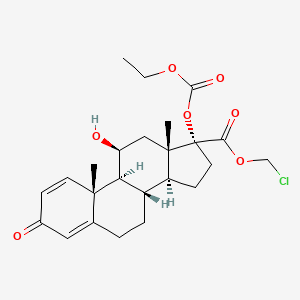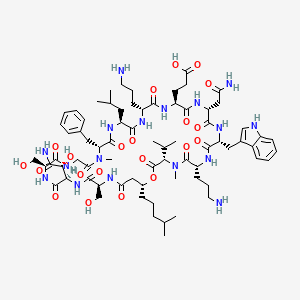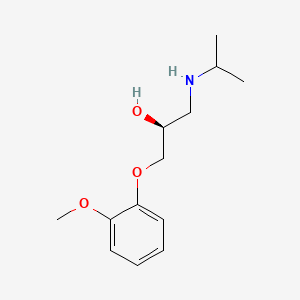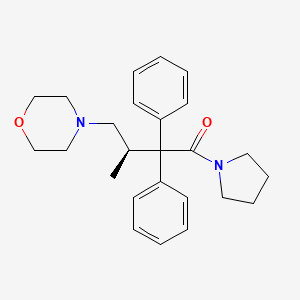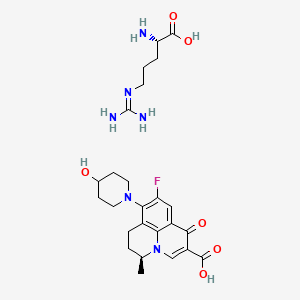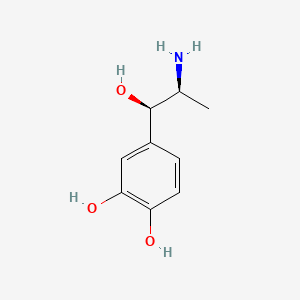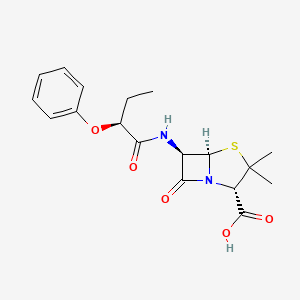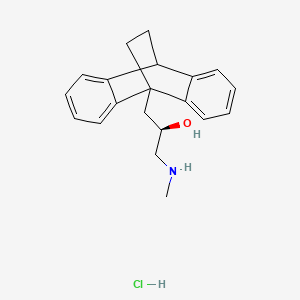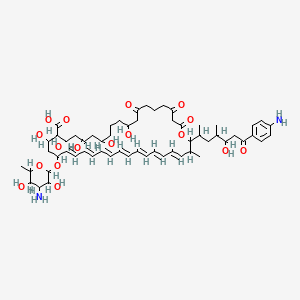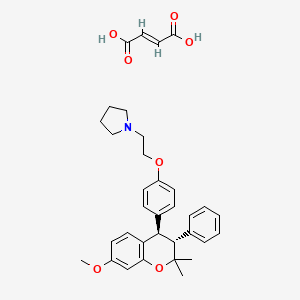
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a conformationally-restricted analogue of the neurotransmitter glutamate and acts as a non-selective glutamate receptor agonist . Due to its structural similarity to glutamate, 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) can be a powerful neurotoxin in high doses and is used in scientific research as a brain-lesioning agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) can be synthesized through various methods. One common synthetic route involves the decarboxylation of ibotenic acid to produce muscimol . This process can be facilitated by applying heat or using a catalyst, often an acid or a base . Another method involves the treatment of ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature to produce [3H] muscimol .
Industrial Production Methods
Industrial production of 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) typically involves the extraction of the compound from Amanita muscaria tissue. The extraction process includes drying the mushroom tissue, followed by a series of chemical treatments to isolate and purify the compound . This method ensures a high yield of 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) while maintaining its chemical integrity.
Análisis De Reacciones Químicas
Types of Reactions
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) undergoes several types of chemical reactions, including:
Decarboxylation: Conversion to muscimol by removing a carboxyl group.
Oxidation: Reaction with oxidizing agents to form various oxidation products.
Reduction: Reaction with reducing agents to form reduced derivatives.
Common Reagents and Conditions
Decarboxylation: Heat or catalysts such as acids or bases.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation Products: Various compounds depending on the specific oxidizing agent used.
Reduced Derivatives: Compounds formed through reduction reactions.
Aplicaciones Científicas De Investigación
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) has a wide range of scientific research applications, including:
Neuroscience: Used as a brain-lesioning agent to study the effects of neurotoxicity and to create animal models of neurological diseases.
Pharmacology: Investigated for its potential therapeutic applications due to its agonist activity at glutamate receptors.
Toxicology: Studied for its toxic effects and potential antidotes.
Behavioral Studies: Used to study the effects of psychoactive compounds on behavior and cognition.
Mecanismo De Acción
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) acts as a potent agonist of the NMDA and group I (mGluR1 and mGluR5) and II (mGluR2 and mGluR3) metabotropic glutamate receptors . It is inactive at group III mGluRs . Additionally, due to in vivo decarboxylation into muscimol, it acts indirectly as a potent GABA A and GABA A-ρ receptor agonist . The neurotoxic effects of 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) are dose-related and can be enhanced by glycine and blocked by dizocilpine .
Comparación Con Compuestos Similares
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) is often compared to other similar compounds, such as:
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) is unique due to its dual role as a glutamate receptor agonist and a prodrug for muscimol, which acts on GABA receptors . This dual activity makes it a valuable tool in neuroscience research for studying both excitatory and inhibitory neurotransmission.
Propiedades
Número CAS |
25690-45-3 |
|---|---|
Fórmula molecular |
C5H6N2O4 |
Peso molecular |
158.11 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
Clave InChI |
IRJCBFDCFXCWGO-BYPYZUCNSA-N |
SMILES |
C1=C(ONC1=O)C(C(=O)O)N |
SMILES isomérico |
C1=C(ONC1=O)[C@@H](C(=O)[O-])[NH3+] |
SMILES canónico |
C1=C(ONC1=O)C(C(=O)[O-])[NH3+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ibotenic acid, (S)-; Ibotenic acid, L-; L-Ibotenic acid; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


